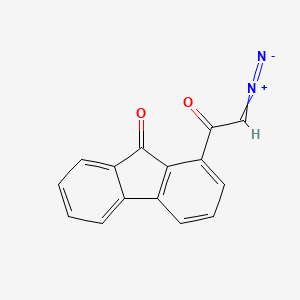
1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-N,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-N,1-dimethyl- is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety at positions 2 and 3 of the indole ring gives this compound unique properties, making it a subject of interest in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-N,1-dimethyl- can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol. This method uses aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation to achieve high yields in a short reaction time .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indolisation method is also applicable in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-N,1-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield an indole-2-carboxylic acid derivative, while reduction may yield an indole-2-carboxamide derivative .
Scientific Research Applications
1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-N,1-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-N,1-dimethyl- involves its interaction with specific molecular targets and pathways. The carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with carboxamide moieties at positions 2 and 3, such as:
- 1H-Indole-2-carboxamide, 3-(methoxyphenylmethyl)-N,1-dimethyl-
- 1H-Indole-2-carboxamide, 3-(phenylmethyl)-N,1-dimethyl-
Uniqueness
1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-N,1-dimethyl- is unique due to the presence of the ethoxyphenylmethyl group, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
61939-38-6 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[ethoxy(phenyl)methyl]-N,1-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-4-24-19(14-10-6-5-7-11-14)17-15-12-8-9-13-16(15)22(3)18(17)20(23)21-2/h5-13,19H,4H2,1-3H3,(H,21,23) |
InChI Key |
SJTLUSYRHSOPJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C2=C(N(C3=CC=CC=C32)C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


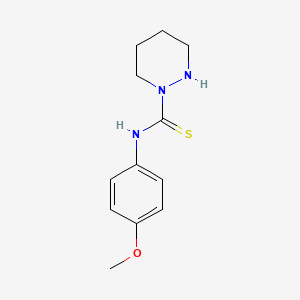
![Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide](/img/structure/B14561464.png)
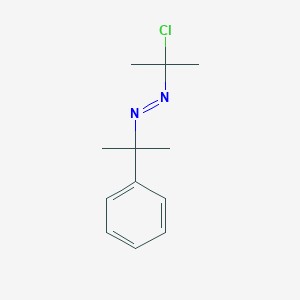
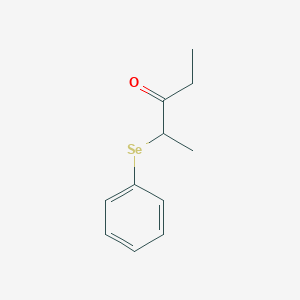
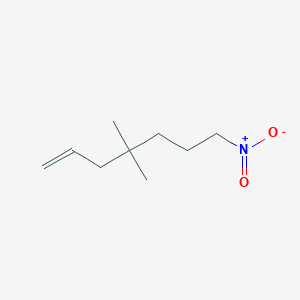
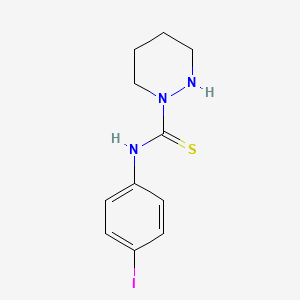
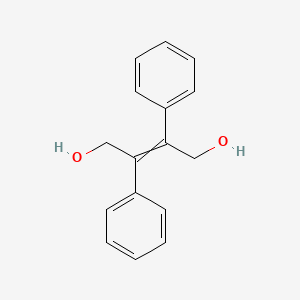
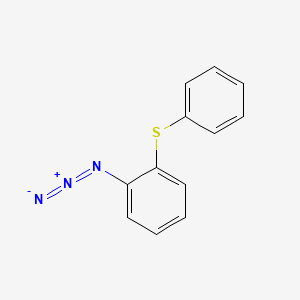
![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)

![4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14561547.png)
![2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14561553.png)
![1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14561565.png)
